molecular formula C24H25N3O3S2 B3654072 (2E)-N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-3-phenylprop-2-enamide

(2E)-N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-3-phenylprop-2-enamide

Cat. No.: B3654072
M. Wt: 467.6 g/mol
InChI Key: KUETTXIVPNDQMG-XNTDXEJSSA-N
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Description

(2E)-N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-3-phenylprop-2-enamide (CAS: 316150-61-5) is a synthetic small molecule characterized by a thiazole core substituted with a 4-(azepan-1-ylsulfonyl)phenyl group and an (E)-configured cinnamamide moiety. Its molecular formula is C21H24N2O3S (molar mass: 384.49 g/mol) . Key structural features include:

  • Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, commonly associated with bioactive properties .
  • Azepane sulfonyl group: A seven-membered cyclic amine (azepane) linked via a sulfonyl group, which enhances solubility and modulates pharmacokinetics.

This compound’s design aligns with pharmacophores known for targeting enzymes or receptors involved in inflammation, cancer, or microbial infections .

Properties

IUPAC Name

(E)-N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c28-23(15-10-19-8-4-3-5-9-19)26-24-25-22(18-31-24)20-11-13-21(14-12-20)32(29,30)27-16-6-1-2-7-17-27/h3-5,8-15,18H,1-2,6-7,16-17H2,(H,25,26,28)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUETTXIVPNDQMG-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-3-phenylprop-2-enamide typically involves multiple steps, starting with the preparation of the thiazole ring and the azepane sulfonyl group. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The azepane sulfonyl group is introduced via a sulfonylation reaction using azepane and a sulfonyl chloride. The final step involves coupling the thiazole ring with the azepane sulfonyl group and the phenylprop-2-enamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2E)-N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-3-phenylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiazole-containing propenamides with sulfonamide substituents. Below is a comparative analysis of its structural analogs, focusing on molecular features and inferred bioactivity.

Table 1: Structural and Molecular Comparison

Compound Name & CAS Molecular Formula Molar Mass (g/mol) Key Substituents on Thiazole Sulfonamide/Amide Group Predicted Properties
(2E)-N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-3-phenylprop-2-enamide (316150-61-5) C21H24N2O3S 384.49 4-(azepan-1-ylsulfonyl)phenyl (E)-Cinnamamide High lipophilicity (azepane), moderate solubility (sulfonyl)
(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide (349642-96-2) C23H20N2O3S 404.48 4-(dihydroindole sulfonyl)phenyl (E)-Cinnamamide Increased aromaticity (indole), higher density (1.353 g/cm³)
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (338749-93-2) C14H14ClN3O2S 323.80 4-(2-chlorophenyl) Morpholinoacetamide Enhanced polarity (morpholine), potential CNS activity
(2E)-N-[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-3-phenylprop-2-enamide (1025268-74-9) C12H12N4OS 260.32 5-(methylsulfanyl)triazole (E)-Cinnamamide Reduced steric bulk (triazole), higher metabolic stability

Key Observations:

Impact of Sulfonamide Substituents: The azepane sulfonyl group in the target compound offers conformational flexibility and moderate hydrophilicity compared to the rigid dihydroindole sulfonyl group in CAS 349642-96-2 . Replacement with morpholinoacetamide (CAS 338749-93-2) introduces a polar tertiary amine, likely improving water solubility but reducing membrane permeability .

Heterocycle Variations :

  • Substituting the thiazole with a 1,2,4-triazole (CAS 1025268-74-9) reduces ring strain and may enhance binding to metal-dependent enzymes .

Biological Implications: Thiazole derivatives are widely associated with antimicrobial, anticancer, and anti-inflammatory activities due to their ability to inhibit kinases or redox-sensitive pathways .

Research Findings and Therapeutic Potential

While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:

  • Ferroptosis Induction: Thiazole-based compounds (e.g., FINs) demonstrate selective ferroptosis activation in cancer cells, as seen in oral squamous cell carcinoma (OSCC) models .
  • Synthetic Feasibility: Similar compounds are synthesized via condensation reactions (e.g., p-tolualdehyde and 2-acetylthiazole in ethanol/NaOH), indicating scalable production routes .

Biological Activity

The compound (2E)-N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-3-phenylprop-2-enamide is a thiazole derivative known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H26FN3O4S2
  • Molecular Weight : 503.6 g/mol
  • IUPAC Name : N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-3-phenylprop-2-enamide

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiazole moiety is particularly significant in mediating various pharmacological effects:

  • Antimicrobial Activity : The compound exhibits inhibitory effects on bacterial enzymes, which contributes to its antimicrobial properties.
  • Anti-inflammatory Effects : It interacts with cellular receptors to modulate inflammatory responses.
  • Antitumor Properties : Preliminary studies suggest potential anticancer activity through apoptosis induction in cancer cells.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies revealed that it can induce apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory potential has been highlighted in several studies where thiazole derivatives showed inhibition of pro-inflammatory cytokines. This activity may be linked to the compound's ability to inhibit key signaling pathways involved in inflammation .

Case Studies and Research Findings

StudyFindings
Gowda et al., 2020Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Malygin et al., 2020Found that thiazole derivatives exhibited significant anticonvulsant activity.
Bhattacharya et al., 2019Reported that certain thiazole compounds showed promising anticancer effects through apoptosis induction in cancer cells.

Synthesis and Applications

The synthesis of this compound typically involves multi-step chemical reactions starting from simple precursors. The synthesis can be optimized for yield and purity using advanced techniques such as high-throughput screening and continuous flow reactors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-3-phenylprop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-3-phenylprop-2-enamide

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